2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide involves multiple steps. One common method starts with the Friedel-Crafts acylation of biphenyl to introduce an acyl group. This intermediate is then reacted with piperidine and ethylamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often includes steps like crystallization and purification to obtain the final pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions
2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Extensively studied for its efficacy and safety in treating allergic conditions.
Industry: Utilized in the development of new antihistamine drugs and formulations.
Mechanism of Action
The compound exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine, a compound responsible for allergic symptoms. This inhibition prevents the cascade of allergic reactions, providing relief from symptoms like itching, swelling, and redness .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another non-sedative antihistamine with a similar mechanism of action but different chemical structure.
Fexofenadine: Known for its high selectivity and minimal sedative effects.
Loratadine: Widely used for its long-lasting effects and minimal drowsiness.
Uniqueness
2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide is unique due to its high selectivity for peripheral H1 receptors and its minimal central nervous system penetration, which reduces the risk of sedation compared to other antihistamines .
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(2-piperidin-1-ylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(22-13-16-23-14-5-2-6-15-23)17-18-9-11-20(12-10-18)19-7-3-1-4-8-19/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXHIUNMMPFDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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